molecular formula C10H18O2 B8743799 Methyl 2-cyclohexylpropanoate

Methyl 2-cyclohexylpropanoate

Cat. No. B8743799
M. Wt: 170.25 g/mol
InChI Key: PITZXGQDFXAZIU-UHFFFAOYSA-N
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Patent
US05049544

Procedure details

Into a 500 ml round bottom flask 50 g of methyl 2-cyclohexylpropionate and 70 g of 25% sodium hydroxide were charged. The mixture was stirred at 80° C. for 8 hours. To the reaction mixture 120 g of 20% sulfuric acid was gradually added under ice-cooling to separate a carboxylic acid. The carboxylic acid was extracted with hexane. The mixture obtained was distilled to obtain 42.3 g of 2-cyclohexylpropionic acid having a civet- and animal-like odor (yield: 92%, purity: 99.9%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([CH3:12])[C:8]([O:10]C)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].S(=O)(=O)(O)O>>[CH:1]1([CH:7]([CH3:12])[C:8]([OH:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)OC)C
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to separate a carboxylic acid
EXTRACTION
Type
EXTRACTION
Details
The carboxylic acid was extracted with hexane
CUSTOM
Type
CUSTOM
Details
The mixture obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.